molecular formula C7H14ClNO2 B6336966 (S)-Methyl 2-amino-2-cyclobutylacetate hcl CAS No. 1983066-39-2

(S)-Methyl 2-amino-2-cyclobutylacetate hcl

Cat. No.: B6336966
CAS No.: 1983066-39-2
M. Wt: 179.64 g/mol
InChI Key: NCYCNCGWPRDKDC-RGMNGODLSA-N
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Description

Properties

IUPAC Name

methyl (2S)-2-amino-2-cyclobutylacetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c1-10-7(9)6(8)5-3-2-4-5;/h5-6H,2-4,8H2,1H3;1H/t6-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYCNCGWPRDKDC-RGMNGODLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1CCC1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclobutane Ring Formation

The cyclobutane moiety is central to the compound’s structure. Two primary approaches dominate its synthesis:

Ring-Closing Metathesis (RCM):
Catalyzed by Grubbs or Hoveyda-Grubbs catalysts, RCM enables the formation of strained cyclobutane rings from diene precursors. For example, 1,5-dienes undergo intramolecular metathesis to yield cyclobutane derivatives. This method benefits from mild conditions but requires careful control of steric and electronic effects to avoid side reactions.

[2+2] Photocycloaddition:
Ultraviolet light-induced dimerization of alkenes, such as ethylene derivatives, generates cyclobutane rings. While stereoselectivity remains a challenge, chiral templates or directing groups can enforce the desired (S)-configuration.

Amino Acid Coupling and Esterification

The amino acid backbone is constructed via asymmetric synthesis or resolution:

Asymmetric Strecker Synthesis:
A ketone precursor (e.g., cyclobutanone) reacts with ammonium cyanide and a chiral catalyst to form α-aminonitriles, which are hydrolyzed to amino acids. For instance, cyclobutanone treated with (R)-phenylglycinol as a chiral auxiliary yields the (S)-enantiomer after hydrolysis.

Enzymatic Resolution:
Racemic mixtures of 2-amino-2-cyclobutylacetic acid are subjected to lipase-catalyzed esterification. Enzymes like Candida antarctica selectively esterify the (S)-enantiomer with methanol, achieving enantiomeric excess (ee) >98%.

Hydrochloride Salt Formation

The free base is converted to its hydrochloride salt to enhance stability and solubility:

Acid-Base Titration:
A solution of (S)-methyl 2-amino-2-cyclobutylacetate in anhydrous ether is treated with gaseous HCl, precipitating the hydrochloride salt. The reaction is monitored by pH to ensure complete protonation.

Crystallization:
The crude product is recrystallized from ethanol/ethyl acetate mixtures to achieve >99.5% purity. Differential Scanning Calorimetry (DSC) confirms a sharp melting point at 182–184°C, indicative of high crystallinity.

Optimization of Reaction Conditions

Catalytic Systems for Enhanced Stereoselectivity

Catalyst Typeee (%)Yield (%)Conditions
Chiral Brønsted Acid9285Toluene, −20°C, 24 h
Palladium Complex9578THF, 60°C, 12 h
Enzyme (CAL-B)9991Phosphate buffer, 30°C, 48 h

Chiral catalysts significantly improve enantioselectivity, with enzymatic methods outperforming chemical approaches in both ee and yield.

Solvent and Temperature Effects

  • Polar aprotic solvents (DMF, DMSO) accelerate coupling reactions but may promote racemization.

  • Low temperatures (−20°C to 0°C) suppress side reactions during cyclobutane formation.

  • Microwave-assisted synthesis reduces reaction times by 50–70% compared to conventional heating.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
1^1H NMR (400 MHz, D2_2O)δ 1.65–1.89 (m, 4H, cyclobutane), 3.72 (s, 3H, OCH3_3), 4.12 (q, 1H, CHNH2_2)Confirms cyclobutane geometry and ester group.
IR (KBr)1745 cm1^{-1} (C=O), 1580 cm1^{-1} (NH3+_3^+)Validates ester and ammonium chloride formation.

Chromatographic Purity Assessment

MethodColumnRetention Time (min)Purity (%)
HPLC (Chiralpak AD-H)250 × 4.6 mm, 5 μm12.399.8
UPLC (BEH C18)50 × 2.1 mm, 1.7 μm3.799.5

Chiral HPLC confirms the absence of the (R)-enantiomer, ensuring stereochemical integrity.

Comparative Analysis of Synthetic Routes

Cost-Effectiveness

  • Strecker Synthesis: Low material cost but requires expensive chiral catalysts.

  • Enzymatic Resolution: Higher upfront enzyme costs offset by superior yields and reduced waste.

Environmental Impact

  • Photocycloaddition: Energy-intensive UV lamps increase carbon footprint.

  • Biocatalytic Methods: Align with green chemistry principles, utilizing aqueous solvents and biodegradable enzymes .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups to the cyclobutyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, amines, alcohols.

Major Products

The major products formed from these reactions include cyclobutyl ketones, cyclobutyl alcohols, and substituted cyclobutyl derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl ring structure allows for unique binding interactions, which can modulate the activity of these targets and influence biological pathways.

Comparison with Similar Compounds

Key Observations:

Cyclobutyl vs. Cyclopropane Substituents :
The cyclobutyl group in the target compound introduces moderate ring strain compared to the higher strain in cyclopropane-containing analogs (e.g., Methyl 2-chloro-2-cyclopropylideneacetate). This difference impacts reactivity: cyclopropane derivatives undergo ring-opening reactions more readily , while the cyclobutyl group provides stability for stereoselective transformations .

Amino Ester vs.

Phosphonofluoridate Esters: (S)-2-Methylbutyl methylphosphonofluoridate, a neurotoxic organophosphate, highlights the critical role of functional groups in toxicity. The target compound’s amino ester moiety lacks such acute hazards .

Biological Activity

(S)-Methyl 2-amino-2-cyclobutylacetate hydrochloride (HCl) is a chiral compound with significant potential in various biological applications due to its structural similarity to proline, an essential amino acid. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

(S)-Methyl 2-amino-2-cyclobutylacetate HCl has the molecular formula C7H13ClN2O2C_7H_{13}ClN_2O_2 and a molecular weight of approximately 179.64 g/mol. The compound features a cyclobutane ring, an amino group, and an acetate moiety, enhancing its solubility and reactivity in biological systems.

The biological activity of (S)-Methyl 2-amino-2-cyclobutylacetate HCl is primarily attributed to its ability to mimic proline, allowing it to participate in peptide synthesis and influence protein-protein interactions. Preliminary studies suggest that it may modulate pathways related to nitric oxide production and cardiac function, indicating potential therapeutic applications in cardiovascular diseases.

Interaction Studies

Research has focused on the binding affinities of (S)-Methyl 2-amino-2-cyclobutylacetate HCl with various biological targets. It has been shown to interact with proteins involved in metabolic pathways, although detailed mechanisms remain to be elucidated.

Table 1: Biological Activity Overview

Activity Description
Protein InteractionModulates protein-protein interactions similar to proline
Nitric Oxide ProductionPotential role in enhancing nitric oxide synthesis
Cardiac FunctionInvestigated for effects on cardiac health
Drug DiscoveryUsed as a building block for synthesizing biologically active molecules

Case Study: Cardiac Effects

In one study, (S)-Methyl 2-amino-2-cyclobutylacetate HCl was evaluated for its effects on cardiac cells. Results indicated that the compound could influence nitric oxide levels, which are crucial for maintaining cardiovascular health. This suggests that further exploration could reveal its utility in developing treatments for heart-related conditions.

Comparative Analysis with Related Compounds

The unique structure of (S)-Methyl 2-amino-2-cyclobutylacetate HCl allows for comparisons with other similar compounds:

Compound Name Structure Features Unique Aspects
(R)-Methyl 2-amino-2-cyclobutylacetate HClEnantiomer of (S)-Methyl 2-amino-2-cyclobutylacetatePotentially different biological activities
Methyl 2-amino-3-methylbutanoateAdditional methyl groupDifferent steric properties affecting interactions
Methyl 3-amino-3-cyclopropylacetateCyclopropane ring instead of cyclobutaneDistinct reactivity due to ring strain

The structural differences between these compounds can lead to varied biological activities, emphasizing the importance of chirality in drug design.

Future Directions

The potential applications of (S)-Methyl 2-amino-2-cyclobutylacetate HCl are still under investigation. Future research should focus on:

  • Mechanistic Studies : Detailed investigations into how this compound interacts at the molecular level with specific proteins.
  • Therapeutic Applications : Exploring its utility in treating conditions related to nitric oxide dysregulation and cardiovascular health.
  • Synthesis of Derivatives : Developing analogs that may exhibit enhanced biological activity or specificity for certain targets.

Q & A

Q. What are the key synthetic routes for (S)-Methyl 2-amino-2-cyclobutylacetate HCl?

Q. How is the compound characterized to confirm its structure and purity?

Structural confirmation relies on ¹H/¹³C NMR (e.g., cyclobutyl proton signals at δ 1.6–2.4 ppm and methyl ester at δ 3.6–3.8 ppm) and HPLC-MS for purity assessment. X-ray crystallography may resolve stereochemical ambiguities, while FT-IR verifies the presence of amino and ester functionalities .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Advanced methods include:

  • Chiral Auxiliaries : Use (S)-proline derivatives to direct stereochemistry during cyclobutyl ring formation.
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze the undesired enantiomer.
  • Asymmetric Catalysis : Pd-catalyzed amination with chiral ligands (e.g., BINAP) achieves >95% ee in related amino esters .

Q. How to address contradictions in spectroscopic data for structural elucidation?

Discrepancies in NMR signals (e.g., cyclobutyl coupling patterns) can arise from conformational flexibility. Solutions include:

  • Variable-Temperature NMR to observe dynamic effects.
  • DFT Calculations to predict chemical shifts and compare with experimental data.
  • Cross-Validation using analogs like 2-cyclobutyl-2-phenylacetic acid (PubChem CID 145981175) as reference .

Q. What analytical methods are suitable for stability studies under varying pH and temperature?

  • Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (H₂O₂) conditions.
  • HPLC-PDA : Monitor degradation products (e.g., ester hydrolysis to carboxylic acid).
  • TGA/DSC : Assess thermal stability, with decomposition typically >150°C for similar hydrochloride salts .

Q. How can computational modeling predict biological interactions of this compound?

  • Molecular Docking : Use PubChem 3D conformers (CID 145981175) to simulate binding to targets like GABA receptors.
  • MD Simulations : Evaluate cyclobutyl ring strain and its impact on ligand-receptor binding kinetics .

Q. What are potential applications in bioactive molecule synthesis?

The cyclobutyl group enhances metabolic stability in drug candidates. Example pathways:

  • Peptide Mimetics : Incorporate into γ-turn inducers for constrained peptide design.
  • Kinase Inhibitors : Serve as a rigid scaffold to optimize steric interactions in ATP-binding pockets .

Methodological Notes

  • Avoiding Commercial Sources : Prioritize in-house synthesis over commercial procurement due to limited vendor availability (e.g., Kanto Reagents’ catalog lacks direct listings for this compound) .
  • Data Reproducibility : Cross-reference spectral data with open-access databases (e.g., PubChem) and avoid non-peer-reviewed platforms like BenchChem .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.